

Molecular Structure and Stereochemical Considerations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dibromo-2-methylbutane**

Cat. No.: **B13605250**

[Get Quote](#)

1,4-Dibromo-2-methylbutane possesses a chiral center at the second carbon (C2), which has a significant impact on its NMR spectra.^{[1][2]} The presence of this stereocenter renders the molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that might otherwise appear identical.

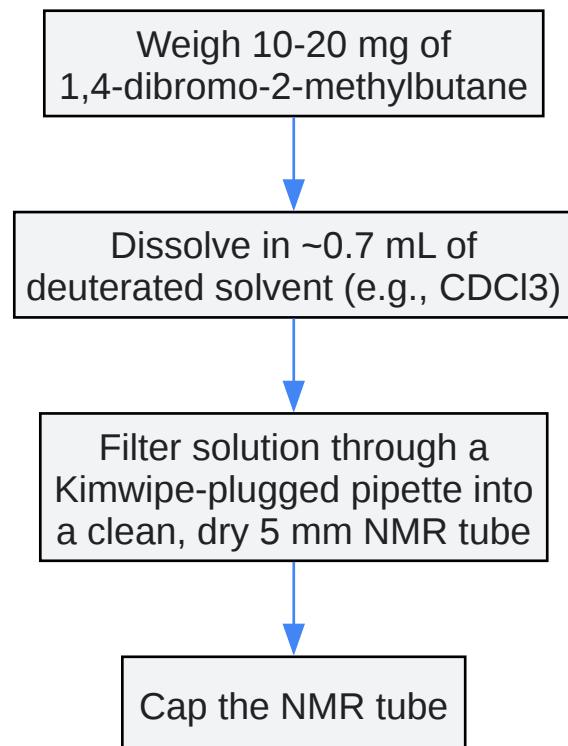
Below is a diagram illustrating the structure and numbering of **1,4-dibromo-2-methylbutane**.

Caption: Molecular structure of **1,4-dibromo-2-methylbutane** with atom numbering.

A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on C1 and C3.^{[3][4]} Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts and exhibit distinct coupling patterns.^[5] This phenomenon arises because replacing each of these protons with another group would result in the formation of diastereomers.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of **1,4-dibromo-2-methylbutane** is predicted to show five distinct signals, each with a specific chemical shift, integration, and multiplicity. The presence of the electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.


Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H5 (-CH ₃)	~1.1	Doublet (d)	3H
H3a, H3b	~1.9 - 2.2	Multiplet (m)	2H
H2	~2.3	Multiplet (m)	1H
H4	~3.4	Triplet (t)	2H
H1a, H1b	~3.5 - 3.7	Multiplet (m)	2H

Analysis of Predicted ¹H NMR Signals:

- H5 (-CH₃): These three protons are coupled to the single proton on C2, resulting in a doublet.
- H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.[3] They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on C2 and C4, leading to a complex multiplet.
- H2: This methine proton is coupled to the three methyl protons (H5), the two methylene protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.
- H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.
- H1a and H1b: These methylene protons are also diastereotopic due to the chiral center at C2.[4] They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of doublets for each.

The diagram below illustrates the predicted spin-spin coupling interactions in **1,4-dibromo-2-methylbutane**.

Sample Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,4-Dibromo-2-methylbutane | C5H10Br2 | CID 143172 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2-methylbutane [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Identifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn
[learn.openochem.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- To cite this document: BenchChem. [Molecular Structure and Stereochemical Considerations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13605250#1-4-dibromo-2-methylbutane-nmr-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com